molecular formula C10H16N2O3 B2373683 1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione CAS No. 2097948-15-5

1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione

Cat. No. B2373683
CAS RN: 2097948-15-5
M. Wt: 212.249
InChI Key: LJNADDZSBLZTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione, also known as THPP, is a heterocyclic compound that belongs to the class of piperazine derivatives. THPP is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Organic Synthesis Intermediate

“1-methyl-3-(tetrahydro-2H-pyran-4-yl)piperazine-2,5-dione” is mainly used as an intermediate in organic synthesis . It plays a crucial role in the synthesis of various organic compounds due to its unique chemical structure.

Medicinal Chemistry

This compound also finds its application in medicinal chemistry . It can be used in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs and therapies.

Synthesis of Cell Biology Detection Reagents

It can be used in the synthesis of cell biology detection reagents . These reagents are essential tools in biological research, helping scientists to detect and measure biological processes in cells.

Synthesis of Histone Deacetylase (HDAC) Inhibitors

It may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors . HDAC inhibitors are a class of compounds that interfere with the function of HDAC, and they have potential therapeutic applications in cancer treatment.

properties

IUPAC Name

1-methyl-3-(oxan-4-yl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-12-6-8(13)11-9(10(12)14)7-2-4-15-5-3-7/h7,9H,2-6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNADDZSBLZTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC(C1=O)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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